Alfathesin

概要

説明

準備方法

化学反応の分析

アルテシンは、酸化や還元など、さまざまな化学反応を受けます。 これらの反応で使用される主要な試薬と条件には、溶媒としてポリエチレン化ヒマシ油の使用が含まれます . これらの反応から生成される主な生成物は、アルファキサロンとアルファドロロンの抱合形であり、肝臓での抱合後に胆汁中に主に排泄されます .

科学研究への応用

アルテシンは、その迅速かつ一定の麻酔特性のために、科学研究で広く使用されてきました . それは、次を含むさまざまな分野で適用されてきました:

化学: ステロイド麻酔薬の効果を調べるためのモデル化合物として使用されます。

生物学: 中枢神経系とその麻酔薬に対する反応に関する実験で使用されます。

医学: 麻酔特性のために臨床設定で使用されていますが、その使用は副作用のために減少しています。

産業: 新しい麻酔薬と製剤の開発に適用されます.

科学的研究の応用

Pharmacological Properties

Alfathesin exhibits several key pharmacological characteristics:

- Anxiolytic Effects : It provides anxiolytic benefits, making it suitable for patients with anxiety disorders during surgical procedures.

- Sedation : The compound induces sedation effectively, which is crucial for preoperative management.

- Anaesthetic Properties : this compound serves as a short-acting intravenous anesthetic, facilitating rapid induction and recovery from anesthesia.

- Anticonvulsant Activity : It has shown anticonvulsant properties, providing additional safety in patients with seizure disorders.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, particularly during surgeries involving high-risk neurological outcomes .

Human Anesthesia

Initially marketed as Althesin, this compound was used extensively in Europe for various surgical procedures. Clinical evaluations highlighted its rapid recovery profile compared to traditional agents like thiopentone. A study involving outpatient procedures demonstrated that patients experienced quicker recovery times with this compound while reporting fewer adverse effects such as dreams associated with thiopentone .

Veterinary Medicine

This compound's formulation has found a significant niche in veterinary anesthesia. It is commonly used for inducing and maintaining anesthesia in various animal species, including cats and dogs. A study assessing total intravenous anesthesia (TIVA) in cats showed effective anesthetic induction and maintenance without significant respiratory depression . The following table summarizes the dosing and recovery times observed in feline patients:

| Study Parameter | Median (Min, Max) Values |

|---|---|

| Induction Dose (mg/kg) | 1.7 (0.7, 3.0) |

| Maintenance Infusion Rate (mg/kg/min) | 0.18 (0.06, 0.25) |

| Time to First Spontaneous Movement (mins) | 44 (7, 130) |

| Heart Rate (beats/min) | 145 (68, 235) |

| Respiratory Rate (breaths/min) | 17 (5, 40) |

This data indicates that this compound is effective for TIVA protocols in veterinary settings while maintaining stable cardiovascular parameters.

Comparative Studies

This compound has been compared with other anesthetic agents to evaluate its efficacy and safety profile:

- Versus Thiopentone : In a double-blind study involving outpatient surgeries, this compound provided faster recovery times and lower incidences of post-anesthetic dreams compared to thiopentone .

- Versus Propofol : Recent formulations of alfaxalone have been tested against propofol in human trials. The results indicated that new formulations like Phaxan™ offer similar onset and offset times to this compound while presenting a more favorable side effect profile .

作用機序

アルテシンは、γ-アミノ酪酸タイプA(GABA A)塩化物チャネルをアロステリックに増強することで作用し、速いシナプス抑制を生み出します . このメカニズムにより、麻酔の急速な発症と消失が可能になり、短時間の手術に適しています . 関与する分子標的は、主にGABA A受容体です .

類似の化合物との比較

アルテシンは、次のような他の静脈麻酔薬と比較されます:

プロポフォール: 急速な発症と短時間作用で知られていますが、脂質溶液での製剤が必要です.

エトミデート: 血行動態安定性を提供しますが、副腎抑制と関連付けられています.

ケタミン: 鎮痛効果を提供しますが、幻覚や解離麻酔を引き起こす可能性があります.

プロパニジド: 溶媒としてクレモフォールELを使用している点でアルテシンに似ていますが、ヒスタミン放出と関連付けられています.

アルテシンのユニークさは、アルファキサロンとアルファドロロンの組み合わせにあります。これにより、最小限の筋肉の動きで、迅速かつ一定の麻酔が実現します .

類似化合物との比較

Althesin is compared with other intravenous anesthetic agents such as:

Propofol: Known for its rapid onset and short duration of action, but requires formulation in a lipid solution.

Etomidate: Provides hemodynamic stability but has been associated with adrenal suppression.

Ketamine: Offers analgesic properties but can cause hallucinations and dissociative anesthesia.

Propanidid: Similar to Althesin in its use of Cremophor EL as a solvent but has been associated with histamine release.

Althesin’s uniqueness lies in its combination of alphaxalone and alphadolone, which provides rapid and consistent anesthesia with minimal muscle movements .

生物活性

Alfathesin, a formulation of the neuroactive steroids alphaxalone and alphadolone, has been widely studied for its anesthetic properties. Initially used in human anesthesia, it has also found applications in veterinary medicine, particularly for aquatic animals. This article delves into the biological activity of this compound, focusing on its efficacy, safety profile, and comparative studies with other anesthetics.

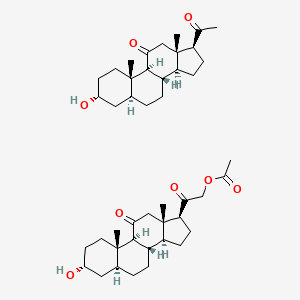

Chemical Composition

This compound is a combination of:

- Alphaxalone : A neuroactive steroid that acts as a positive modulator of GABA_A receptors.

- Alphadolone : Another steroid that enhances the effects of alphaxalone.

| Component | Molecular Formula | Mechanism of Action |

|---|---|---|

| Alphaxalone | C_27H_44O_3 | GABA_A receptor modulation |

| Alphadolone | C_22H_30O_3 | GABA_A receptor modulation |

Anesthetic Efficacy

This compound has been shown to provide rapid induction and recovery from anesthesia. A study comparing this compound with thiopentone revealed that patients receiving this compound experienced a significantly quicker recovery time without the high incidence of dreams associated with thiopentone .

Case Study: Outpatient Surgery

In a double-blind study involving 54 healthy female patients undergoing therapeutic abortion, this compound was administered alongside fentanyl and nitrous oxide. The results indicated similar cardiorespiratory stability between this compound and thiopentone but highlighted the former's advantage in recovery speed and reduced psychological side effects .

Safety Profile

The safety profile of this compound has been assessed in various studies. One notable investigation involved 100 cesarean sections under general anesthesia with this compound compared to pentobarbital. The findings suggested that this compound was associated with fewer adverse effects and a more favorable recovery profile .

Table 2: Comparative Safety Data

| Anesthetic | Number of Cases | Adverse Effects Reported | Recovery Time (minutes) |

|---|---|---|---|

| This compound | 100 | Minimal | 20 |

| Pentobarbital | 100 | Moderate | 35 |

Applications in Veterinary Medicine

This compound's utility extends to veterinary practices, particularly in aquatic species. Its effectiveness in reducing stress during handling has made it a preferred choice for procedures involving fish and other aquatic animals.

Case Study: Aquatic Animals

Research evaluating various anesthetics for aquatic animals found that this compound provided effective sedation with minimal physiological disturbances. In trials involving species such as zebrafish and guppies, this compound demonstrated rapid induction times comparable to other agents like MS-222 but with shorter recovery durations .

特性

IUPAC Name |

(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one;[2-[(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5.C21H32O3/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3;1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h14-18,21,25H,4-12H2,1-3H3;13-17,19,23H,4-11H2,1-3H3/t14-,15+,16-,17-,18+,21+,22-,23-;13-,14+,15-,16+,17-,19+,20-,21+/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPNLXNMXQFMHG-GSEHKNNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C.CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C.CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H66O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001001405 | |

| Record name | 3-Hydroxy-11,20-dioxopregnan-21-yl acetate--3-hydroxypregnane-11,20-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8067-82-1 | |

| Record name | Saffan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8067-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfaxalone mixture with alfadolone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008067821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-11,20-dioxopregnan-21-yl acetate--3-hydroxypregnane-11,20-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。